N3-Aryl vs. N3-Alkyl Substitution: Class-Level SAR Impact on Cytotoxic Potency
The closest structurally characterized analog is 3-butyl-5-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (compound 3 in Abuelizz et al., 2017). While direct activity data for the target 3-(4-bromophenyl) analog are not published, the N3-butyl derivative demonstrated only moderate in vitro cytotoxicity (specific IC50 values not individually tabulated but described as 'good activity' yet notably less potent than the gefitinib-surpassing compounds 21–23, which achieved IC50 = 1.85–2.81 µM against HeLa and MDA-MB231) [1]. Across the broader 3-aryl-2-thioxoquinazolinone class, El-Sayed et al. (2023) demonstrated that aryl substitution at N3 bearing electron-withdrawing groups (e.g., 4-nitro, 3-trifluoromethyl) produced compounds with DPPH radical scavenging IC50 values as low as 0.165 mM and colon carcinoma cytotoxicity IC50 of 294–384 µM against LoVo and HCT-116 cells [2]. Based on established SAR principles, the electron-withdrawing nature and halogen-bonding potential of the 4-bromophenyl substituent in the target compound are expected to confer differentiated biological activity compared to the electron-donating N3-butyl analog.
| Evidence Dimension | Cytotoxic potency (IC50) as a function of N3-substituent type |
|---|---|
| Target Compound Data | Not directly reported; anticipated to follow 3-aryl-2-thioxoquinazolinone SAR trends |
| Comparator Or Baseline | 3-Butyl analog (compound 3, Abuelizz 2017): described as showing 'good activity' but less potent than gefitinib-surpassing derivatives (IC50 = 1.85–2.81 µM); El-Sayed 2023 3-aryl series: IC50 294–384 µM (LoVo/HCT-116) |
| Quantified Difference | Qualitative: N3-aryl substitution is associated with enhanced target engagement vs. N3-alkyl in this scaffold class |
| Conditions | HeLa and MDA-MB231 cell lines (MTT assay, 24 h); LoVo and HCT-116 colon carcinoma cells |
Why This Matters
Users selecting this compound for medicinal chemistry campaigns prioritize the 4-bromophenyl group for its distinct electronic profile, which is mechanistically linked to enhanced cytotoxicity and target modulation relative to alkyl-substituted analogs.
- [1] Abuelizz HA, et al. Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharm J. 2017;25(7):1047-1054. View Source
- [2] El-Sayed NNE, et al. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Pharmaceuticals. 2023;16(10):1392. View Source
